

ethacrynic acid anticancer activity comparison

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Compound Focus: Ethacrynic Acid

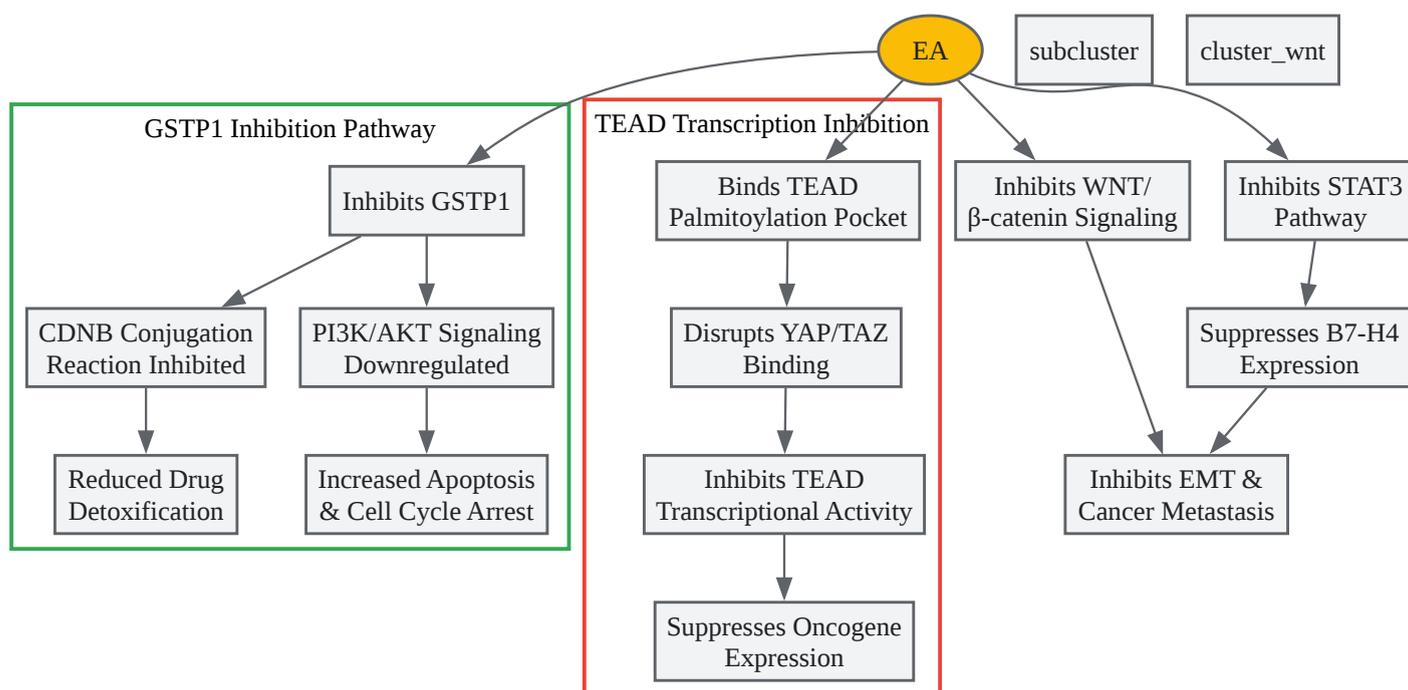
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Mechanisms of Action and Targeted Pathways

Ethacrynic acid exerts its anticancer effects through several distinct biological mechanisms, as illustrated in the following pathway diagram:



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The primary mechanisms identified in recent studies include:

- **GSTP1 Inhibition:** EA is a potent inhibitor of Glutathione S-transferase P1 (GSTP1), a key enzyme in cellular detoxification that is often overexpressed in drug-resistant cancers. By inhibiting GSTP1, EA can reverse drug resistance and, through downregulation of the PI3K/AKT signaling pathway, directly induce apoptosis and cell cycle arrest in cancer cells [1] [2].
- **TEAD Transcription Inhibition:** Recent research identifies EA as a novel inhibitor of the Transcriptional Enhanced Associate Domain (TEAD) family of transcription factors, which are core effectors of the oncogenic Hippo pathway. EA binds to the palmitoylation pocket of TEAD proteins, affecting their stability and disrupting their interaction with co-activators YAP/TAZ, thereby inhibiting the transcription of growth-promoting genes [3].
- **Other Signaling Pathways:** EA also inhibits the **WNT/β-catenin** pathway, which is involved in cell proliferation and stemness [4] [5]. Furthermore, it suppresses the **STAT3 signaling pathway**, leading to the downregulation of the immune checkpoint protein B7-H4 and inhibition of Epithelial-Mesenchymal Transition (EMT), a key process in cancer metastasis [6].

Comparison of Anticancer Efficacy Across Cancer Types

The cytotoxic activity of EA, measured as the half-maximal inhibitory concentration (IC50), varies significantly across different cancer types, indicating its potential as a broad-spectrum agent with particular efficacy in certain cancers.

Cancer Type	Cell Line	IC50 (μM)	Treatment Duration	Key Findings & Mechanisms
Breast Cancer	MDA-MB-231	39.6 - 42.7	24-48 hours	Inhibited GSTP1, induced apoptosis; synergized with Afatinib [7] [8] [5].
Prostate Cancer	LNCap / PC3	46 - 67	48 hours	Targeted GSTP1, downregulated PI3K/AKT pathway, induced G0/G1 cell cycle arrest [7] [2] [8].
Multiple Myeloma	RPMI-8226	8	72 hours	Showed significant growth inhibition in vitro and in mouse models [7] [8].
Lung Cancer	A549	87.0 - 178	48 hours	Synergized with Afatinib; inhibited WNT/ β -catenin and STAT3 pathways, suppressed B7-H4 [7] [8] [4].
Hepatocellular Carcinoma	Hep3B	6.4	Not Indicated	Demonstrated high potency in specific liver cancer cell lines [7] [8].
Colon Cancer	HCT116 / HT29	56 - 68	48 hours	Induced cell death at high concentrations (60-100 μM) [7] [8].

Synergistic Combinations with Other Anticancer Drugs

A key strategy to enhance efficacy and overcome drug resistance is using EA in combination with other agents. The following table summarizes validated synergistic drug combinations.

Combination Drug	Cancer Model	Experimental Findings	Proposed Mechanism
Afatinib (EGFR TKI)	NSCLC (H1975 cells), Breast Cancer	Strong synergy (CDI<0.7); in vivo tumor growth reduction [4] [5].	Enhanced cell cycle arrest & apoptosis; inhibition of WNT/ β -catenin and MAPK-ERK pathways [4] [5].
Neratinib (EGFR TKI)	Breast Cancer (MCF-7, MDA-MB-231)	Synergistic effect (CDI<1) in reducing cell viability [5].	Similar to Afatinib; leveraging EA's multi-pathway inhibition [5].
Other Chemotherapeutics	Multiple Myeloma, Breast Cancer	Reversal of drug resistance; enhanced cytotoxicity of conventional drugs [7] [8].	GSTP1 inhibition prevents detoxification of co-administered drugs, increasing their intracellular concentration and efficacy [7] [8].

Experimental Protocols for Key Assays

To ensure the reproducibility of findings, here are the core methodologies from key studies.

High-Throughput GST P1-1 Inhibition Screening [1]

- **Objective:** Identify potent inhibitors of GST P1-1 from compound libraries.
- **Key Reagents:** Recombinant human GST P1-1, 1 mM Glutathione (GSH), 4 mM 1-Chloro-2,4-dinitrobenzene (CDNB).
- **Procedure:**
 - **Pre-incubation:** GST P1-1 (0.02 U/mL) pre-incubated with GSH and test compounds (10 μ M) for 20 minutes at 25°C.
 - **Reaction Initiation:** Add CDBN to start the conjugation reaction.
 - **Detection:** Monitor the increase in absorbance at 340 nm for 2 hours using a plate reader.
 - **Analysis:** Compounds showing significant inhibition of the reaction rate compared to controls (e.g., **Ethacrynic acid**) are identified as hits.

In Vitro Cytotoxicity and Synergy Assay (CCK-8) [4]

- **Objective:** Determine cytotoxic effect (IC50) and synergy of EA with other drugs.
- **Key Reagents:** Cell lines (e.g., H1975, A549), CCK-8 reagent.
- **Procedure:**
 - **Plating:** Seed cells in 96-well plates (5,000 cells/well) and culture for 24 hours.
 - **Dosing:** Treat cells with a range of concentrations of EA, the partner drug (e.g., Afatinib), and their combinations for 48 hours.
 - **Viability Measurement:** Add CCK-8 reagent and incubate for 2 hours. Measure absorbance at 450 nm.
 - **Data Analysis:**
 - Calculate IC50 values using non-linear regression.
 - Analyze synergy using the **Coefficient of Drug Interaction (CDI)**: $CDI = AB / (A \times B)$.
CDI < 0.7 indicates significant synergy.

In Vivo Efficacy Study in Xenograft Models [4]

- **Objective:** Evaluate the antitumor effect of EA and its combinations in live animal models.
- **Procedure:**
 - **Model Establishment:** Inoculate mice subcutaneously with cancer cells (e.g., 8 million H1975 cells).
 - **Grouping & Dosing:** Randomize mice into groups (e.g., Control, EA alone, Afatinib alone, Combination) when tumor volume reaches 150-200 mm³.
 - **Administration:** Administer drugs daily for 3 weeks (e.g., EA at 20 mg/kg, Afatinib at 25 mg/kg, via intragastric administration).
 - **Monitoring:** Measure tumor size and body weight regularly.
 - **Endpoint Analysis:** Calculate tumor volume and compare final tumor weight/volume between groups.

Target Binding Validation (CETSA & Docking) [2]

- **Objective:** Confirm direct binding between EA and its putative target (e.g., GSTP1).
- **Procedure:**
 - **Cellular Thermal Shift Assay (CETSA):** Treat cells with EA or vehicle. Heat the cell lysates at different temperatures. Detect remaining soluble target protein via Western blot. A rightward shift in the protein's melting curve indicates ligand binding and stabilization.

- **Molecular Docking:** Use computational software to simulate the binding pose and affinity of EA within the 3D structure of the target protein (e.g., GSTP1 or TEAD palmitoylation pocket).

Conclusion for Research and Development

The experimental data confirms that **ethacrynic acid** is a versatile agent with multi-target anticancer activity. Its promise lies in two key areas:

- **Overcoming Drug Resistance:** Its well-characterized inhibition of GSTP1 makes it a prime candidate for reversing resistance to standard chemotherapeutics [1] [2] [8].
- **Novel Targeted Therapy:** The recent discovery of its activity against the **Hippo/YAP-TEAD** and **STAT3/B7-H4** pathways opens new avenues for targeting these difficult-to-drug oncogenic systems, particularly in cancers like mesothelioma and NSCLC [3] [6].

Future work should focus on developing EA derivatives with improved bioavailability and reduced side effects (like ototoxicity and liver damage) to fully realize its clinical potential [7] [8].

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